
2-(Ethoxymethylidene)pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethylidene)pentanal is an organic compound with the molecular formula C7H12O2. It is a derivative of pentanal, where the ethoxymethylidene group is attached to the second carbon of the pentanal chain. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Ethoxymethylidene)pentanal can be synthesized through the condensation of pentanal with ethyl formate in the presence of a base. The reaction typically involves the following steps:
Condensation Reaction: Pentanal reacts with ethyl formate in the presence of a base such as sodium ethoxide.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete condensation.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethylidene)pentanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, often resulting in various substituted derivatives.
Scientific Research Applications
2-(Ethoxymethylidene)pentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylidene)pentanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various condensation reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, often involving the formation of intermediates that further react to form the final products.
Comparison with Similar Compounds
Similar Compounds
2-Pentenal: Similar in structure but lacks the ethoxymethylidene group.
2-Methyl-2-pentenal: Contains a methyl group instead of the ethoxymethylidene group.
2-Ethoxymethylidenemalonate: Contains an additional ester group.
Uniqueness
2-(Ethoxymethylidene)pentanal is unique due to the presence of the ethoxymethylidene group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where such reactivity is desired.
Properties
CAS No. |
21037-71-8 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(ethoxymethylidene)pentanal |
InChI |
InChI=1S/C8H14O2/c1-3-5-8(6-9)7-10-4-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
ZZNGZYXKRAQLHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=COCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
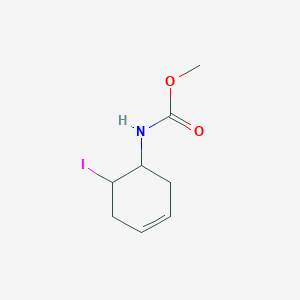
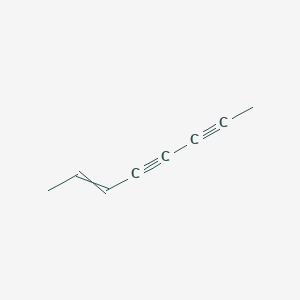
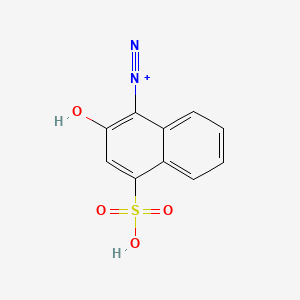

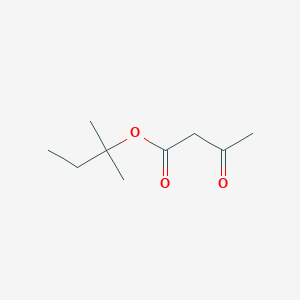
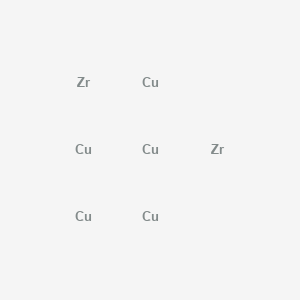
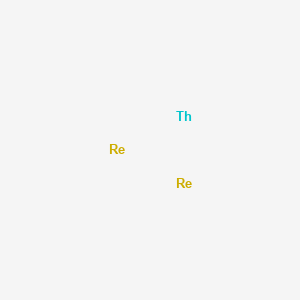


![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)

